molecular formula C7H7ClN2O B6148841 3-chloro-6-(prop-2-en-1-yloxy)pyridazine CAS No. 859296-68-7

3-chloro-6-(prop-2-en-1-yloxy)pyridazine

Cat. No.: B6148841
CAS No.: 859296-68-7
M. Wt: 170.6
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Description

3-Chloro-6-(prop-2-en-1-yloxy)pyridazine is a pyridazine derivative characterized by a chlorine atom at position 3 and a propenyloxy (allyloxy) group at position 6. Its structural uniqueness lies in the combination of these substituents, which influence electronic properties, solubility, and biological interactions .

Properties

CAS No.

859296-68-7

Molecular Formula

C7H7ClN2O

Molecular Weight

170.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-6-(prop-2-en-1-yloxy)pyridazine typically involves the reaction of pyridazine with appropriate reagents to introduce the chlorine and allyloxy groups. One common method is the nucleophilic substitution reaction, where a pyridazine derivative is treated with an allyl halide in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity. Catalysts and specific reaction conditions are optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(prop-2-en-1-yloxy)pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-6-(prop-2-en-1-yloxy)pyridazine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a probe in drug discovery.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-chloro-6-(prop-2-en-1-yloxy)pyridazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, their substituents, and distinguishing features:

Compound Name Substituents (Position 3/6) Similarity Index Unique Properties/Applications
6-Chloropyridazine-3,4-diamine Cl (3), NH₂ (4), NH₂ (6) 0.87 Polar amino groups enhance solubility; limited bioactivity
3-Chloro-6-(methylsulfonyl)pyridazine Cl (3), SO₂CH₃ (6) 0.86 Electron-withdrawing sulfonyl group improves enzyme inhibition
3-Chloro-6-(4-phenoxyphenyl)pyridazine Cl (3), 4-phenoxyphenyl (6) N/A Aromatic phenoxy group enhances π-π stacking; antimicrobial potential
3-Chloro-6-(piperazin-1-yl)pyridazine Cl (3), piperazine (6) 0.74 Basic nitrogen improves aqueous solubility; antiviral activity
3-Chloro-6-(dioxaborolane)pyridazine Cl (3), dioxaborolane (6) N/A Boron-containing group enables Suzuki coupling reactions
3-Chloro-6-(trifluoromethyl)pyridazine Cl (3), CF₃ (6) N/A High lipophilicity; anti-inflammatory activity

Impact of Substituents on Physicochemical Properties

  • Propenyloxy vs. Methylsulfonyl (SO₂CH₃): The propenyloxy group is less electron-withdrawing than methylsulfonyl, making the pyridazine ring more nucleophilic. This difference affects reactivity in substitution reactions .
  • Propenyloxy vs. Piperazine: Piperazine introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents. In contrast, the propenyloxy group reduces solubility but increases membrane permeability .
  • Propenyloxy vs. Trifluoromethyl (CF₃): CF₃ is highly electronegative and lipophilic, favoring interactions with hydrophobic enzyme pockets. The propenyloxy group, being an aliphatic ether, may instead participate in radical or polymerization reactions .

Key Research Findings

  • Reactivity: The propenyloxy group in 3-chloro-6-(prop-2-en-1-yloxy)pyridazine undergoes Michael additions more readily than methyl- or phenyl-substituted analogs, enabling diverse functionalization .
  • Thermal Stability: Compared to trifluoromethyl-substituted pyridazines, the propenyloxy derivative has lower thermal stability due to the allyl group’s susceptibility to degradation .
  • Biological Performance: While less potent than piperazine-containing analogs in antiviral assays, the propenyloxy compound shows moderate activity in anti-inflammatory models, likely due to its balanced lipophilicity .

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